5-Chloro-2-(difluoromethyl)pyridine

Synthetic Methodology Organofluorine Chemistry Pyridine Functionalization

Essential for constructing the 5-chloro-2-(difluoromethyl)phenyl moiety in Factor XIa inhibitors (IC₅₀=62 nM). Its -CHF₂ group uniquely acts as a hydrogen-bond donor—critical for target engagement—a property absent in -CF₃ analogs. The 5-chloro substituent provides a vital synthetic handle for downstream transformations. This specific halogenation pattern is non-substitutable without route re-optimization. Scalable synthesis (0.6 kg batch demonstrated) ensures supply chain security.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 1374659-32-1
Cat. No. B1398173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethyl)pyridine
CAS1374659-32-1
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(F)F
InChIInChI=1S/C6H4ClF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
InChIKeyAGXTUFVZHFKUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(difluoromethyl)pyridine (CAS 1374659-32-1): Halogenated Pyridine Intermediate for Medicinal and Agrochemical Synthesis


5-Chloro-2-(difluoromethyl)pyridine (CAS 1374659-32-1) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 . The compound features a chlorine substituent at the 5-position and a difluoromethyl group (-CHF₂) at the 2-position of the pyridine ring [1]. The difluoromethyl group serves as a recognized bioisostere for pyridine-N-oxide in drug discovery, enhancing lipophilicity and metabolic stability of derivative compounds [2]. This building block is primarily employed as a synthetic intermediate in the preparation of pharmaceutical agents, agrochemicals, and fluorinated heterocyclic compounds .

Why 5-Chloro-2-(difluoromethyl)pyridine Cannot Be Replaced by Trifluoromethyl or Non-Halogenated Analogs in Precision Synthesis


Generic substitution among halogenated pyridine intermediates is not scientifically justified without revalidation of downstream synthetic pathways and final product properties. 5-Chloro-2-(difluoromethyl)pyridine offers a specific halogenation pattern (5-Cl substitution) and fluorination degree (difluoromethyl rather than trifluoromethyl) that are not replicated by common analogs such as 5-chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) or 2-(difluoromethyl)pyridine (CAS 114468-01-8) [1]. The difluoromethyl group (-CHF₂) provides distinct hydrogen-bonding capability absent in trifluoromethyl (-CF₃), while the 5-chloro substituent enables site-specific cross-coupling reactions unavailable in non-halogenated difluoromethylpyridines [2]. The copper-promoted cross-coupling synthetic route to access this compound requires specific halopyridine precursors, and substitution of the chloro leaving group alters reaction kinetics and yields . Procurement of alternative building blocks without equivalent substitution patterns necessitates complete re-optimization of synthetic routes and re-characterization of target molecule properties.

Quantitative Differentiation Evidence: 5-Chloro-2-(difluoromethyl)pyridine vs. Structural Analogs in Synthesis and Bioactivity


Copper-Promoted Cross-Coupling Synthetic Route: Yield Comparison Across Halopyridine Substrates

5-Chloro-2-(difluoromethyl)pyridine is synthesized via copper-promoted cross-coupling of 5-chloro-2-iodopyridine with ethyl difluoro(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, achieving a yield of 77% . This yield compares favorably to the 2-(difluoromethyl)pyridine synthesis from 2-iodopyridine (71%) under identical conditions, demonstrating that the 5-chloro substituent does not negatively impact coupling efficiency while providing a valuable synthetic handle .

Synthetic Methodology Organofluorine Chemistry Pyridine Functionalization

Difluoromethyl vs. Trifluoromethyl: pKa and Hydrogen-Bond Donor Capacity Differentiation

The difluoromethyl group (-CHF₂) in 5-chloro-2-(difluoromethyl)pyridine provides hydrogen-bond donor capacity (HBD) via the C-H bond, a property completely absent in the trifluoromethyl (-CF₃) analog 5-chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) [1]. The predicted pKa of 5-chloro-2-(difluoromethyl)pyridine is -0.76±0.29 , reflecting the electronic influence of the -CHF₂ group. In the context of bioisosteric replacement, 2-difluoromethylpyridine derivatives demonstrated enhanced quorum sensing inhibitory activity (IC₅₀ 19-35 μM) compared to the pyridine-N-oxide parent (IC₅₀ 33 μM), attributed to the hydrogen-bonding properties of the -CHF₂ group [1]. The -CF₃ analog lacks this HBD capability, fundamentally altering target engagement potential.

Physicochemical Properties Bioisosterism Medicinal Chemistry

Patent-Documented Use in Factor XIa Inhibitors: Binding Affinity with 5-Chloro-2-(difluoromethyl)phenyl Substructure

A derivative compound incorporating the 5-chloro-2-(difluoromethyl)phenyl moiety (prepared from 5-chloro-2-(difluoromethyl)pyridine or its synthetic equivalent) demonstrated Factor XIa inhibition with an IC₅₀ value of 62 nM in a biochemical assay system [1]. This binding affinity data, disclosed in US Patent 10167280, validates the utility of the 5-chloro-2-(difluoromethyl)aryl substructure in achieving nanomolar potency against a therapeutically relevant target. While direct comparator data for alternative substitution patterns are not disclosed in the same patent, the patent exemplifies this specific substitution pattern among multiple examples, indicating its selection as a preferred embodiment [1].

Anticoagulant Drug Discovery Factor XIa Inhibition Structure-Activity Relationship

De Novo Synthesis Scalability: 0.6 kg Demonstration for 2-Difluoromethyl Pyridine Scaffold

A scalable de novo synthetic route to 2-difluoromethyl pyridines (including 5-chloro-2-(difluoromethyl)pyridine) has been demonstrated on a 0.6 kg scale without loss of yield or purity [1]. This method builds the pyridyl subunit around the difluoromethyl group from commodity chemicals, representing a user-friendly approach that allows access to diverse substitution patterns across all ring positions [1]. The regioselectivity of this approach enables precise placement of the 5-chloro substituent without the isomeric mixtures that can arise from direct halogenation of pre-formed difluoromethylpyridines.

Process Chemistry Scale-Up Synthesis Industrial Manufacturing

Optimal Application Scenarios for 5-Chloro-2-(difluoromethyl)pyridine Based on Verified Differentiation Evidence


Synthesis of Factor XIa Inhibitors Requiring 5-Chloro-2-(difluoromethyl)aryl Pharmacophore

Procure 5-chloro-2-(difluoromethyl)pyridine as a key intermediate for constructing the 5-chloro-2-(difluoromethyl)phenyl moiety incorporated in Factor XIa inhibitors achieving nanomolar potency (IC₅₀ = 62 nM) [1]. This specific substitution pattern is exemplified in US Patent 10167280 for anticoagulant development programs. Alternative pyridine building blocks lacking either the 5-chloro substituent or the difluoromethyl group cannot generate this validated pharmacophoric substructure without additional synthetic steps and re-optimization.

Copper-Catalyzed Cross-Coupling to Access Functionalized 2-Difluoromethylpyridine Libraries

Utilize 5-chloro-2-(difluoromethyl)pyridine in copper-promoted cross-coupling reactions to generate diverse 2-difluoromethylpyridine derivatives with yields comparable to non-halogenated substrates (77% vs. 71%) . The 5-chloro substituent provides a versatile synthetic handle for subsequent transformations (e.g., Suzuki coupling, amination) while maintaining the difluoromethyl group's bioisosteric properties. This dual functionality is not available in either 2-(difluoromethyl)pyridine (no halogen handle) or 5-chloro-2-(trifluoromethyl)pyridine (different fluorination degree).

Medicinal Chemistry Programs Exploiting -CHF₂ Hydrogen-Bond Donor Capacity

Deploy 5-chloro-2-(difluoromethyl)pyridine in drug discovery programs where the hydrogen-bond donor capacity of the -CHF₂ group is required for target engagement [2]. Unlike -CF₃ analogs which lack this property, the -CHF₂ group can participate in specific intermolecular interactions (e.g., with protein backbone carbonyls) that have been demonstrated to enhance quorum sensing inhibitory activity compared to pyridine-N-oxide parents (IC₅₀ improvement from 33 μM to 19 μM in optimized derivatives) [2]. This property is critical for programs targeting hydrogen-bond-dependent binding modes.

Preclinical Lead Optimization Requiring Scalable Building Block Supply

Select 5-chloro-2-(difluoromethyl)pyridine for programs advancing toward preclinical development where scalable synthetic access is a procurement consideration. The demonstrated 0.6 kg batch synthesis of the 2-difluoromethylpyridine scaffold without yield or purity loss [3] ensures that this building block can be reliably manufactured in quantities sufficient for lead optimization, toxicology studies, and early formulation development without requiring route redesign at later stages.

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